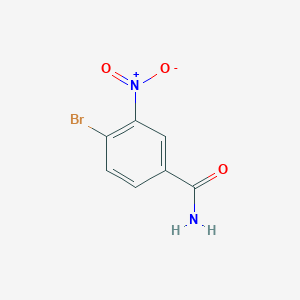

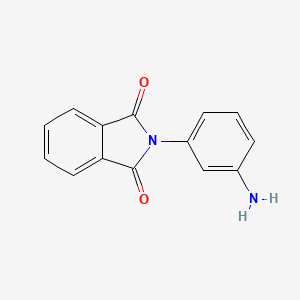

6-溴-2-(3-溴苯基)喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives involves several strategies, including the Buchwald–Hartwig amination and intramolecular cyclization reactions. One such process reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, achieving yields of 60–88% (Bonacorso et al., 2018). Another approach involved the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure and characterization of quinoline derivatives have employed a combination of experimental and theoretical methods. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been thoroughly investigated, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Ulahannan et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, the synthesis of novel quinoline derivatives through Sonogashira cross-coupling reactions showcases the ability to introduce different substituents into the quinoline core, affecting its chemical behavior and potential applications (Rodrigues et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their photophysical behavior, are crucial for their application in materials science. Investigations into the photophysics of these compounds have revealed intraligand and charge-transfer type transitions, which are significant for their use in optoelectronic devices (Bonacorso et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds can form stable complexes with DNA, suggesting potential applications in medicinal chemistry and drug design due to their interactions with biological macromolecules (Ulahannan et al., 2015).

科学研究应用

抗菌和抗疟疾剂

6-溴-2-(3-溴苯基)喹啉-4-甲酸及其衍生物已被合成并评估了它们的抗菌和抗疟疾特性。在一项研究中,新型基于喹啉的 1,2,3-三唑类作为抗菌和抗疟疾剂显示出前景,表明在对抗传染病方面具有药物应用潜力 (Parthasaradhi 等人,2015 年)。

微波辅助合成

研究探索了喹啉酸的新取代苯胺的微波辅助合成,该过程涉及酸或酯与取代苯胺在微波照射下直接反应。这种方法为合成一系列取代喹啉-2-甲酰苯胺提供了一种高效和创新的方法 (Bobál 等人,2012 年)。

新型喹啉的合成

Buchwald-Hartwig 胺化反应已成功用于合成新的喹啉系列。此过程从 2-(芳基/杂芳基)-6-溴-4-三氟甲基-喹啉开始,并生成具有研究配体内配体和电荷转移型跃迁以及与 DNA 相互作用潜力的化合物,这可能对药物化学产生影响 (Bonacorso 等人,2018 年)。

胆碱酯酶抑制

6-溴-2-(3-溴苯基)喹啉-4-甲酸的一些衍生物已被合成并评估为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的抑制剂。这项研究对于治疗阿尔茨海默病等疾病至关重要,其中胆碱酯酶抑制剂发挥治疗作用 (Eghtedari 等人,2017 年)。

光物理性质研究

该化合物及其衍生物的光物理性质已得到研究,在荧光光谱学中得到应用。这些研究对于了解喹啉衍生物在不同溶剂中的光物理行为非常重要,这对于设计荧光材料和传感器非常有用 (Padalkar 和 Sekar,2014 年)。

双功能化合物合成

基于 2-苯乙烯基喹啉和 6-羟基萘-2-甲酸的双功能化合物的合成展示了喹啉衍生物的多功能性。这些化合物同时具有光酸和光碱性质,可用于光化学和材料科学 (Gavrishova 等人,2015 年)。

属性

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFMZMLZEJHETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359828 |

Source

|

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

CAS RN |

350998-36-6 |

Source

|

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)